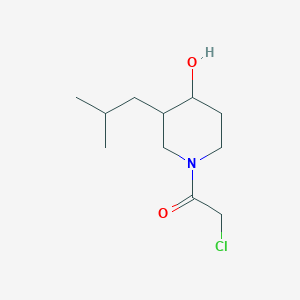![molecular formula C9H9F3N2OS B1481058 4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2097967-07-0](/img/structure/B1481058.png)
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . Pyrimidines and their derivatives are known to exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Chemical Reactions Analysis
The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine leads to the formation of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing various heterocyclic compounds using derivatives of thioxo-pyrimidinone as key intermediates. These compounds include thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-one derivatives, which were prepared from reactions involving amino-thioxo-hexahydro-thieno-pyrimidinones. Such derivatives are of interest due to their potential pharmacological activities and as intermediates in organic synthesis (Hassan et al., 2018). Additionally, the condensation of fluorinated 3-oxo esters or 1,3-diketones with benzaldehyde and (thio)urea has been studied, yielding fluorinated pyrimidine derivatives that may serve as building blocks for further chemical transformations (Saloutin et al., 2000).
Biological Activities
The biological activity of synthesized compounds derived from thioxo-pyrimidinone is a significant area of interest. Some compounds have shown promising antitumor activity against various cancer cell lines, suggesting their potential as leads for developing new cancer therapies (Edrees & Farghaly, 2017). Moreover, the synthesis of novel 4-aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones and their evaluated antibacterial activity against E. coli and S. aureus cultures indicate the potential antimicrobial applications of these compounds (Quy et al., 2022).
Chemical Properties and Theoretical Studies
Alkylation studies on 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones provide insights into the regioselectivity of these reactions, which is crucial for designing compounds with desired biological activities. Experimental and theoretical approaches have been used to investigate the regioselectivity of alkylation, leading to N- or S-substituted pyrimidines. Such studies are essential for understanding the chemical behavior of these compounds and for developing more efficient synthetic strategies (Fizer et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the enzyme myeloperoxidase (mpo) . MPO plays a crucial role in the body’s immune response, and its inhibition can be useful in the treatment or prophylaxis of cardiovascular disorders .
Mode of Action
It’s plausible that, like other mpo inhibitors, it may bind to the active site of the enzyme, preventing it from catalyzing reactions that contribute to inflammation and tissue damage .
Biochemical Pathways
By inhibiting mpo, it could potentially affect pathways involved in the immune response and inflammation .
Result of Action
As an inhibitor of mpo, it could potentially reduce inflammation and oxidative stress, thereby mitigating damage to tissues and organs .
Analyse Biochimique
Biochemical Properties
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site . This binding interaction prevents the enzyme from hydrolyzing acetylcholine, thereby increasing its concentration in the synaptic cleft.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, thereby modulating its function.
Propriétés
IUPAC Name |
4-sulfanylidene-1-(2,2,2-trifluoroethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)4-14-6-3-1-2-5(6)7(16)13-8(14)15/h1-4H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXYMTRUDVVXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



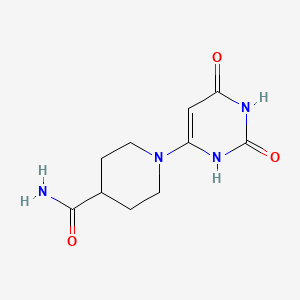



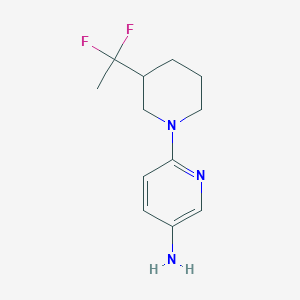
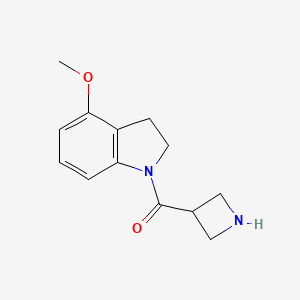


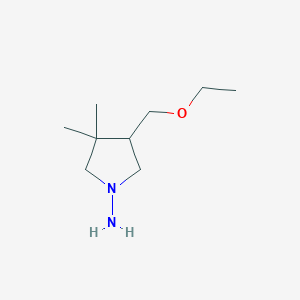
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480993.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)
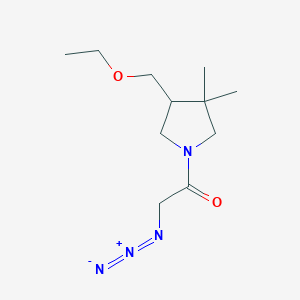
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)
